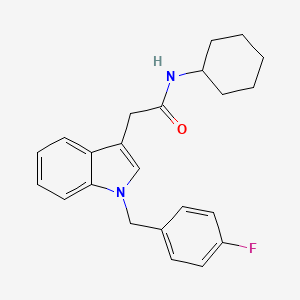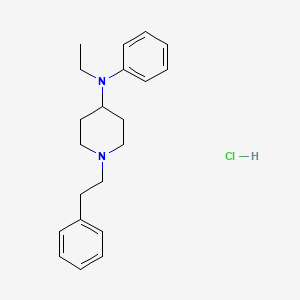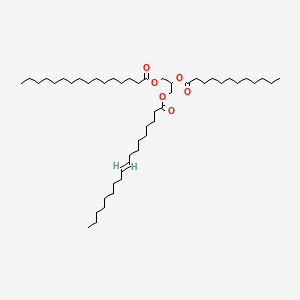
(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate is a complex organic compound with the molecular formula C47H90O6 This compound is characterized by its long-chain fatty acid esters, which are commonly found in various natural and synthetic lipid molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the glycerol backbone, which is then esterified with dodecanoic acid, hexadecanoic acid, and octadec-9-enoic acid. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors. These reactors are designed to handle high volumes of reactants and operate under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency of the production process, allowing for the consistent and high-yield synthesis of the compound.
化学反应分析
Types of Reactions
(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids corresponding to the original ester groups.
Reduction: Alcohols derived from the reduction of ester groups.
Substitution: New compounds with substituted functional groups replacing the ester groups.
科学研究应用
(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants.
作用机制
The mechanism by which (2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate exerts its effects is primarily related to its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport. The molecular targets and pathways involved in these interactions are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- (2-dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate
- (2-dodecanoyloxy-3-hexadecanoyloxypropyl) octadecanoate
Uniqueness
(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate is unique due to the presence of the (E)-octadec-9-enoate group, which imparts distinct chemical and physical properties. This unsaturated fatty acid ester can influence the compound’s behavior in lipid membranes, making it particularly valuable for studies related to membrane dynamics and function.
属性
分子式 |
C49H92O6 |
|---|---|
分子量 |
777.2 g/mol |
IUPAC 名称 |
(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate |
InChI |
InChI=1S/C49H92O6/c1-4-7-10-13-16-19-21-23-24-26-28-31-33-36-39-42-48(51)54-45-46(55-49(52)43-40-37-34-29-18-15-12-9-6-3)44-53-47(50)41-38-35-32-30-27-25-22-20-17-14-11-8-5-2/h23-24,46H,4-22,25-45H2,1-3H3/b24-23+ |
InChI 键 |
JVXJQYMUDCPDID-WCWDXBQESA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



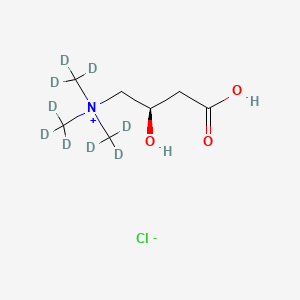
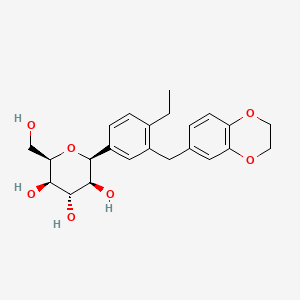
![[(2R,3R,4R,5R,6S,8R,10S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829006.png)
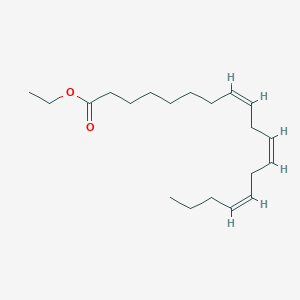

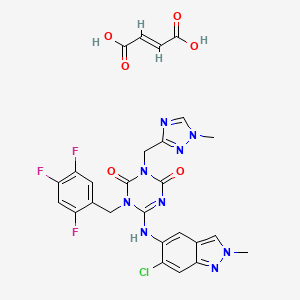
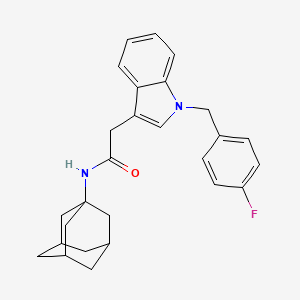
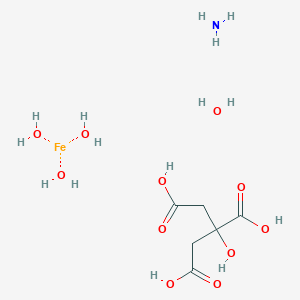

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate](/img/structure/B10829042.png)
